4-(methanesulfonamidomethyl)-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide
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Overview
Description
4-(methanesulfonamidomethyl)-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring substituted with methanesulfonamidomethyl and sulfamoylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonamidomethyl)-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.
Introduction of the Methanesulfonamidomethyl Group: This step involves the reaction of cyclohexane with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a nucleophilic substitution reaction using 4-sulfamoylphenyl ethylamine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonamidomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.
Substitution: The aromatic ring in the sulfamoylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-(methanesulfonamidomethyl)-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions of sulfonamide groups with biological macromolecules, providing insights into enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-(methanesulfonamidomethyl)-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide groups can inhibit enzymes by mimicking the natural substrate or by binding to the active site.
Receptor Binding: The compound can interact with receptors, modulating their activity and leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(methanesulfonamidomethyl)-N-[2-(4-aminophenyl)ethyl]cyclohexane-1-carboxamide
- 4-(methanesulfonamidomethyl)-N-[2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxamide
Uniqueness
4-(methanesulfonamidomethyl)-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide is unique due to the presence of both methanesulfonamidomethyl and sulfamoylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S2/c1-26(22,23)20-12-14-2-6-15(7-3-14)17(21)19-11-10-13-4-8-16(9-5-13)27(18,24)25/h4-5,8-9,14-15,20H,2-3,6-7,10-12H2,1H3,(H,19,21)(H2,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXGMAYLTZCVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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